molecular formula C17H16BrN5O2S B12131036 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)aceta mide

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)aceta mide

Cat. No.: B12131036
M. Wt: 434.3 g/mol
InChI Key: BTVZOEYHTGLKJP-UHFFFAOYSA-N
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Description

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a methoxyphenyl group, and a bromophenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where a bromophenyl halide reacts with the triazole derivative.

    Formation of the Acetamide Group: The final step involves the acylation of the amino group on the triazole ring with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic effects could be explored in the treatment of various diseases, including infections and cancers.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in critical biological processes, such as DNA synthesis or cell division.

    Pathways: It may modulate signaling pathways that regulate cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)acetamide is unique due to the presence of both a triazole ring and a bromophenyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H16BrN5O2S

Molecular Weight

434.3 g/mol

IUPAC Name

2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide

InChI

InChI=1S/C17H16BrN5O2S/c1-25-14-7-2-4-11(8-14)16-21-22-17(23(16)19)26-10-15(24)20-13-6-3-5-12(18)9-13/h2-9H,10,19H2,1H3,(H,20,24)

InChI Key

BTVZOEYHTGLKJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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